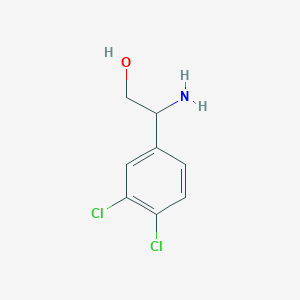

2-Amino-2-(3,4-dichlorophenyl)ethanol

Übersicht

Beschreibung

2-Amino-2-(3,4-dichlorophenyl)ethanol (2-AEDE) is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the aminoalcohol family, which is a group of compounds that contain both an amine group and an alcohol group. 2-AEDE is used in many different areas of research, such as biochemistry, pharmacology, and materials science. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Glushkova et al. (2020) focused on the synthesis and pharmacokinetics of compounds structurally similar to 2-Amino-2-(3,4-dichlorophenyl)ethanol. These compounds, used in β2 agonists like clenproperol and clenpenterol, showed proportional increases in maximum blood concentration with dose increases (Glushkova, Popkov, & Martsynkevich, 2020).

- Another study by Sroor (2019) involved the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, highlighting the chemical versatility of compounds related to this compound (Sroor, 2019).

Biocatalysis and Enantioselective Synthesis

- Miao et al. (2019) described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral form using a specific strain of Acinetobacter sp., achieving a high yield and enantiomeric excess. This process is crucial for the synthesis of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

- Wang et al. (2007) conducted a kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol via lipase-catalyzed transesterification, obtaining high enantioselectivity for the R- and S-isomers. This process is significant for producing enantiomerically pure pharmaceutical intermediates (Wang, Li, Liu, & Zhang, 2007).

Pharmacological Applications

- Wu et al. (2004) identified a compound structurally related to this compound, which showed promise as an anticancer agent due to its ability to induce apoptosis more effectively in cancer cells compared to normal cells (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).

Miscellaneous Applications

- Research by Ni, Zhang, and Sun (2012) showed the use of Candida ontarioensis for the biocatalytic production of a chiral intermediate useful in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

- The work by Wang, Li, and Li (2007) on the solubility of a structurally related compound in various organic solvents provides crucial data for the purification process in pharmaceutical production (Wang, Li, & Li, 2007).

Wirkmechanismus

Target of Action

Similar compounds have shown promising inhibition efficacy against specific enzymes such as egfr and vegfr-2 kinases .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds act on the active site of their target receptors, establishing a stable complex with the target .

Pharmacokinetics

The pharmacokinetics of similar compounds were studied on oral administration to rats at doses of 270 and 540 μg/kg. Increases in dose led to proportionate increases in the maximum blood substance concentration. Times to maximum concentration were 0.25 – 1.5 h . The presence of halogen atoms in the molecules of the study compounds prevented their rapid metabolic inactivation .

Result of Action

Similar compounds have demonstrated remarkable anticancer activities through their resistance against specific enzymes .

Biochemische Analyse

Biochemical Properties

2-Amino-2-(3,4-dichlorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β2 agonists, which are known for their bronchodilatory and spasmolytic actions . The nature of these interactions often involves binding to specific receptors or enzymes, leading to changes in their activity. This compound’s interactions with biomolecules can influence various biochemical pathways and processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the pharmacokinetics of certain β2 agonists in animal models . These effects can lead to changes in cellular behavior, such as alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with β2 agonists can result in the activation of specific signaling pathways that regulate various cellular functions . These molecular interactions are crucial for understanding the compound’s overall effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the pharmacokinetics of the compound in rats indicated that its concentration in the blood changes over time, with detectable levels remaining for up to 96 hours . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that increasing the dosage leads to proportionate increases in the compound’s concentration in the blood . High doses can also result in toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For instance, the presence of halogen atoms in the compound’s structure can prevent its rapid metabolic inactivation . These interactions can influence the compound’s metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGOSJYDNZVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297598 | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188586-38-1 | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188586-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

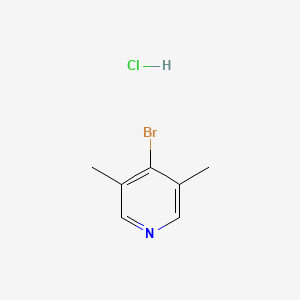

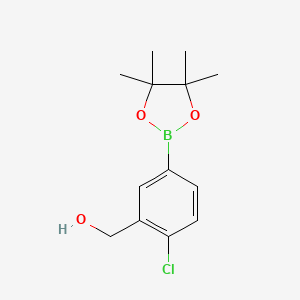

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)